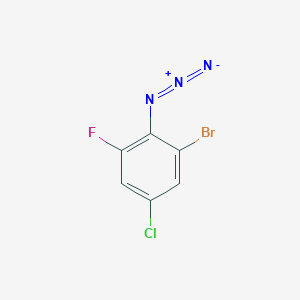
2-Azido-1-bromo-5-chloro-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1-bromo-5-chloro-3-fluorobenzene is an aromatic compound characterized by the presence of azido, bromo, chloro, and fluoro substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-bromo-5-chloro-3-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a fluorobenzene derivative followed by azidation. For instance, 1-bromo-3-chloro-5-fluorobenzene can be synthesized and then subjected to azidation using sodium azide in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-1-bromo-5-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The bromo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Palladium Catalysts: Employed in coupling reactions.
Hydrogen Gas: Utilized in reduction reactions.
Major Products Formed
Aminated Derivatives: Formed by the reduction of the azido group.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
2-Azido-1-bromo-5-chloro-3-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Azido-1-bromo-5-chloro-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles The azido group can participate in click chemistry reactions, forming stable triazole ringsThese reactions are facilitated by the electronic effects of the substituents on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Lacks the azido group but shares similar halogen substituents.
2-Azido-1-bromo-4-chlorobenzene: Similar structure but with different positions of the substituents.
Propiedades
Fórmula molecular |
C6H2BrClFN3 |
|---|---|
Peso molecular |
250.45 g/mol |
Nombre IUPAC |
2-azido-1-bromo-5-chloro-3-fluorobenzene |
InChI |
InChI=1S/C6H2BrClFN3/c7-4-1-3(8)2-5(9)6(4)11-12-10/h1-2H |
Clave InChI |
IGAPKCDPBOTPLA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N=[N+]=[N-])Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















